molecular formula C10H13ClN2O2S B7865868 2-chloro-N-cyclopentylpyridine-3-sulfonamide

2-chloro-N-cyclopentylpyridine-3-sulfonamide

Cat. No.: B7865868
M. Wt: 260.74 g/mol
InChI Key: UXJNWKHEKMZUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopentylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a cyclopentyl group attached to the nitrogen atom, and a sulfonamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylpyridine-3-sulfonamide typically involves the following steps:

    Chlorination of Pyridine: The starting material, pyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the second position.

    Cyclopentylation: The chlorinated pyridine is then reacted with cyclopentylamine under suitable conditions to form N-cyclopentyl-2-chloropyridine.

    Sulfonamidation: Finally, the N-cyclopentyl-2-chloropyridine is treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as N-cyclopentylpyridine-3-sulfonamide derivatives are formed.

    Oxidation Products: Sulfonic acids and related compounds.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-cyclopentylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopentylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the fourth position.

    2-chloro-N-cyclohexylpyridine-3-sulfonamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-bromo-N-cyclopentylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-chloro-N-cyclopentylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine atom, cyclopentyl group, and sulfonamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-cyclopentylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-9(6-3-7-12-10)16(14,15)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJNWKHEKMZUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.